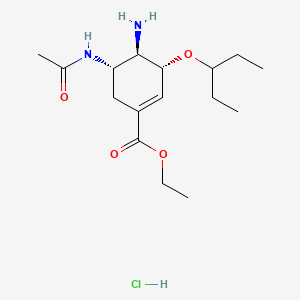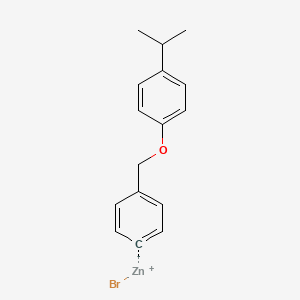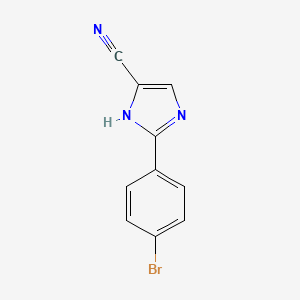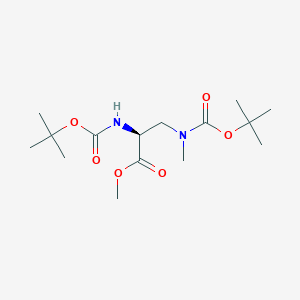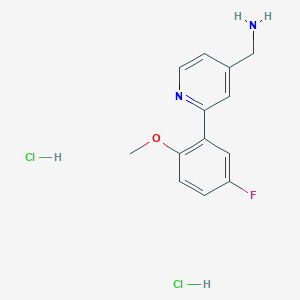
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom, a methoxy group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Fluorination: Introduction of the fluorine atom to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Formation of the Pyridine Ring: Cyclization to form the pyridine ring.
Formation of the Dihydrochloride Salt: Conversion of the free base to the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the amine group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of a nitro group yields an amine.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, making it a valuable tool in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other high-tech industries.
Mecanismo De Acción
The mechanism of action of (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity, while the methoxy group can influence its solubility and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a fluorine atom and is used in similar applications.
Pyrrolopyrazine Derivatives: These compounds have a pyrrole and pyrazine ring and exhibit various biological activities.
Fluorinated Pyridines: These compounds share the fluorine-substituted pyridine ring and are used in a wide range of applications.
Uniqueness: What sets (2-(5-Fluoro-2-methoxyphenyl)pyridin-4-yl)methanamine dihydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both fluorine and methoxy groups, along with the pyridine ring, allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H15Cl2FN2O |
|---|---|
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
[2-(5-fluoro-2-methoxyphenyl)pyridin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O.2ClH/c1-17-13-3-2-10(14)7-11(13)12-6-9(8-15)4-5-16-12;;/h2-7H,8,15H2,1H3;2*1H |
Clave InChI |
IGOBSFDDNFGPTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2=NC=CC(=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

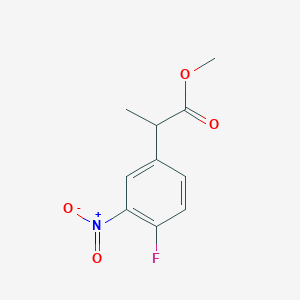
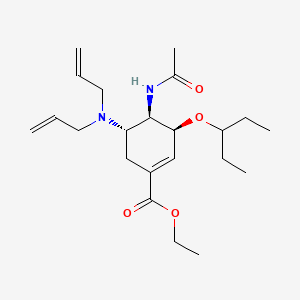
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
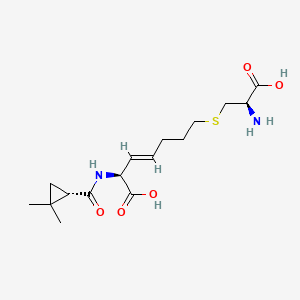

![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
